Researchers are interested in identifying the sources and distribution of methyl cis-11-eicosenoate in nature. This involves isolating and characterizing the compound from different organisms [1, 2].
Scientists are investigating the biological effects of methyl cis-11-eicosenoate on various cell types and organisms. This may involve studies on its potential antimicrobial, insecticidal, or other bioactivities [2].
As a naturally occurring FAME, methyl cis-11-eicosenoate may be relevant to food science research. Scientists might study its presence in food products and its potential effects on human health or food quality [1].
Research on methyl cis-11-eicosenoate is ongoing, and its specific functions and applications are still being explored.
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Methyl cis-11-eicosenoate (MEC) is a fatty acid derivative found in high abundance (up to 60%) in jojoba oil []. It is a liquid at room temperature and is classified as a monounsaturated fatty acid ester due to the presence of a single double bond (cis configuration) in its hydrocarbon chain []. MEC is a major component of jojoba oil, which has gained significant interest in scientific research due to its unique properties and potential applications.
MEC has a linear hydrocarbon chain with 21 carbon atoms (C21). A cis double bond is present between the 11th and 12th carbon atoms (C=C), creating a bend in the molecule []. A methyl group (CH3) is attached to the first carbon atom through an ester linkage (C-O-C=O) []. This structure contributes to the liquid nature of MEC at room temperature due to the reduced van der Waals forces compared to saturated fatty acids.
CH3(CH2)9CH=CH(CH2)9COOCH3 + H2O -> CH3OH + CH3(CH2)9CH=CH(CH2)9COOH (Eqn. 1)